molecular formula C7H3BrClFO2 B13253087 5-Bromo-2-fluorophenyl chloroformate

5-Bromo-2-fluorophenyl chloroformate

Cat. No.: B13253087
M. Wt: 253.45 g/mol
InChI Key: BSCVSQHQEMOXEL-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorophenyl chloroformate: is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 2nd position on a phenyl ring, which is further attached to a chloroformate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorophenyl chloroformate typically involves the reaction of 5-bromo-2-fluorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:

[ \text{5-Bromo-2-fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent safety measures due to the hazardous nature of phosgene. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-bromo-2-fluorophenol and carbon dioxide.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and toluene are commonly used.

Major Products:

    Carbamates: Formed by the reaction with amines.

    Carbonates: Formed by the reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluorophenyl chloroformate is used as a reagent in organic synthesis to introduce the 5-bromo-2-fluorophenyl group into various molecules. It is also employed in the synthesis of complex organic compounds and intermediates.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Its derivatives have been studied for their biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to the formation of covalent bonds with nucleophilic sites on other molecules.

Comparison with Similar Compounds

  • 5-Bromo-2-fluorophenyl isocyanate
  • 5-Bromo-2-fluorophenyl carbamate
  • 5-Bromo-2-fluorophenyl carbonate

Comparison: 5-Bromo-2-fluorophenyl chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity compared to isocyanates, carbamates, and carbonates. The chloroformate group is more reactive towards nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the presence of both bromine and fluorine atoms on the phenyl ring enhances its electrophilic properties, making it suitable for a wide range of chemical transformations.

Properties

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-2-5(10)6(3-4)12-7(9)11/h1-3H

InChI Key

BSCVSQHQEMOXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(=O)Cl)F

Origin of Product

United States

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